molecular formula C17H21N3O3 B11033483 ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate

ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate

Cat. No.: B11033483
M. Wt: 315.37 g/mol
InChI Key: OMBGZJFQUZTUTJ-UHFFFAOYSA-N
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Description

Ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound featuring an indole moiety linked to a piperazine ring, which is further connected to an ethyl acetate group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Ring Formation: The piperazine ring can be constructed via cyclization reactions involving ethylenediamine and dihaloalkanes.

    Linking the Indole and Piperazine Rings: The indole moiety is then attached to the piperazine ring through a nucleophilic substitution reaction, often using a suitable leaving group.

    Esterification: Finally, the compound is esterified with ethyl acetate under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: Reduction of the carbonyl group in the piperazine ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. The piperazine ring is a common feature in many pharmaceuticals, contributing to the compound’s potential efficacy in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity. These interactions can influence cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (1-methyl-1H-indol-3-yl)acetate: Similar indole structure but lacks the piperazine ring.

    1-(1H-Indol-3-ylmethyl)piperazine: Contains the indole and piperazine rings but lacks the ester group.

    Ethyl 2-(1H-indol-3-yl)acetate: Similar ester group but different positioning of the indole moiety.

Uniqueness

Ethyl [1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate is unique due to the combination of the indole moiety, piperazine ring, and ester group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21N3O3

Molecular Weight

315.37 g/mol

IUPAC Name

ethyl 2-[1-(1H-indol-3-ylmethyl)-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C17H21N3O3/c1-2-23-16(21)9-15-17(22)18-7-8-20(15)11-12-10-19-14-6-4-3-5-13(12)14/h3-6,10,15,19H,2,7-9,11H2,1H3,(H,18,22)

InChI Key

OMBGZJFQUZTUTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CNC3=CC=CC=C32

Origin of Product

United States

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